molecular formula C13H18BrFN2 B1442306 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine CAS No. 1180131-64-9

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Cat. No.: B1442306
CAS No.: 1180131-64-9
M. Wt: 301.2 g/mol
InChI Key: TVYCINJTJPIFGN-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine and fluorine atom on the benzyl ring, and an ethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzyl ring can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the fluorine or bromine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with hydroxyl or carbonyl groups.

    Reduction: Products with modified halogen atoms or reduced functional groups.

Scientific Research Applications

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine involves its interaction with molecular targets such as receptors or enzymes. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ethyl group on the piperazine ring may also influence the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorobenzyl)piperazine
  • 4-(4-Bromo-2-fluorobenzyl)morpholine
  • 4-Fluorobenzyl bromide

Uniqueness

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The ethyl group on the piperazine ring further distinguishes it from other similar compounds, potentially affecting its pharmacological properties and applications.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYCINJTJPIFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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